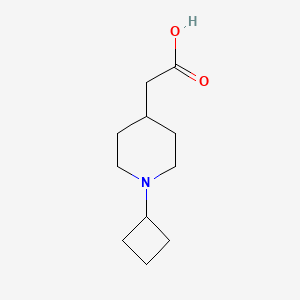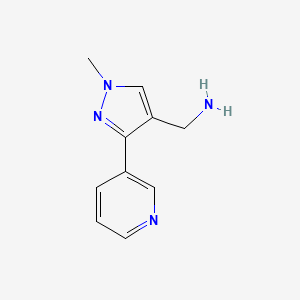
(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, which is the core structure of the compound , has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that can react with various substituents at positions N1, C3, C4, C5, and C6 . Most of the reactions that can be found in the literature use 3-aminopyrazole as the starting material, which generally acts as a 1,3-NCC-dinucleophile, reacting therefore with a 1,3-CCC-biselectrophile .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
- A study reported the synthesis of novel Schiff bases of 3-aminomethyl pyridine, including derivatives similar to the specified compound, confirming their structures through spectroscopy and elemental analysis. These compounds exhibited potential anticonvulsant properties (Pandey & Srivastava, 2011).
2. Photocytotoxicity and Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated significant photocytotoxicity in red light, indicating potential for cancer treatment through apoptosis and reactive oxygen species generation. These complexes were effectively ingested in cell nuclei (Basu et al., 2014).
3. Antimicrobial and Antimycobacterial Activity
- Research on nicotinic acid hydrazide derivatives, including compounds similar to the requested chemical, showed promising antimycobacterial activity, highlighting their potential in treating microbial infections (R.V.Sidhaye et al., 2011).
4. Coordination Chemistry
- The synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands, including compounds similar to the specified chemical, has been explored for their complex chemistry. These compounds have shown promise in biological sensing and unusual thermal and photochemical transitions in iron complexes (Halcrow, 2005).
5. Catalytic Applications
- Palladium(II) complexes with 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, structurally similar to the requested compound, have been synthesized and showed good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
6. Catecholase Activity
- Copper(II) complexes using pyrazole and pyridine based ligands, similar to the specified compound, were investigated for their catecholase activities. The reaction rates were influenced by various factors, indicating potential in catalytic applications (Mouadili et al., 2013).
Zukünftige Richtungen
Pyrazolo[3,4-b]pyridines, including “(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references . Therefore, it’s likely that future research will continue to explore the potential of these compounds in drug discovery and disease treatment .
Wirkmechanismus
- The primary target of this compound is not explicitly mentioned in the literature. However, imidazo[1,2-a]pyridine derivatives have been investigated for various therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and potential cancer treatments .
Target of Action
Environmental considerations play a crucial role in its effectiveness and stability . 🌱🔬
Eigenschaften
IUPAC Name |
(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRMZFPXIBYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
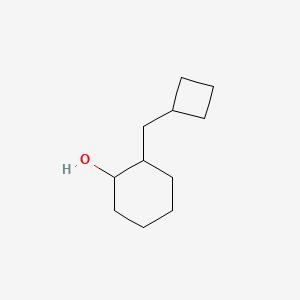

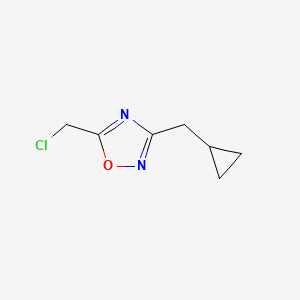
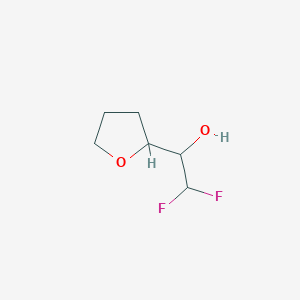
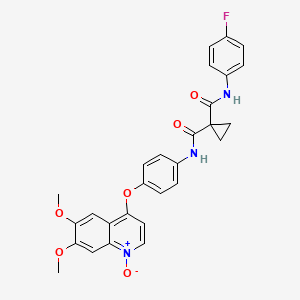
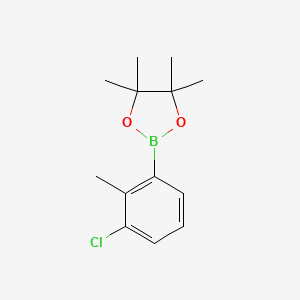
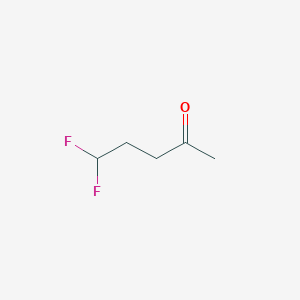
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
